molecular formula C10H7ClF2O B2736216 6-Chloro-5,7-difluoro-3,4-dihydro-2H-naphthalen-1-one CAS No. 1260018-62-9

6-Chloro-5,7-difluoro-3,4-dihydro-2H-naphthalen-1-one

Katalognummer: B2736216
CAS-Nummer: 1260018-62-9
Molekulargewicht: 216.61
InChI-Schlüssel: KUMGALNYUSFQDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-5,7-difluoro-3,4-dihydro-2H-naphthalen-1-one (CAS 1260018-62-9) is a fluorinated tetralone derivative of high interest in medicinal chemistry. Tetralones, aromatic bicyclic compounds, are recognized as valuable precursors and pharmacophores in the synthesis of bioactive molecules . This compound features a chloro and two fluoro substituents, which can significantly alter its electronic properties, lipophilicity, and binding affinity, making it a versatile intermediate for structure-activity relationship (SAR) studies . The tetralone scaffold is present in a wide range of biologically active compounds and is investigated for diverse pharmacological activities, including serving as a core structure in anti-cancer agents, protein inhibitors, and central nervous system (CNS) active drugs . Furthermore, tetralone derivatives are utilized in the development of fluorescence probes, highlighting their utility in biochemical sensing and diagnostics . As a building block, it can be used to develop novel heterocycles and complex molecular structures. This product is intended for research applications only and is not intended for diagnostic or therapeutic use. CAS Number: 1260018-62-9 Molecular Formula: C 10 H 7 ClF 2 O Molecular Weight: 216.61 g/mol

Eigenschaften

IUPAC Name

6-chloro-5,7-difluoro-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF2O/c11-9-7(12)4-6-5(10(9)13)2-1-3-8(6)14/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUMGALNYUSFQDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=C(C=C2C(=O)C1)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Sequential Electrophilic Halogenation

The most direct route involves sequential electrophilic substitution on a preformed dihydronaphthalenone core. Starting with 3,4-dihydro-2H-naphthalen-1-one, chlorination is typically achieved using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in dichloromethane at 0–25°C, yielding 6-chloro-3,4-dihydro-2H-naphthalen-1-one. Subsequent fluorination at positions 5 and 7 employs fluorine gas (F₂) or xenon difluoride (XeF₂) in the presence of boron trifluoride (BF₃) as a catalyst.

Example Procedure

  • Chlorination :
    • Substrate: 3,4-dihydro-2H-naphthalen-1-one (10 mmol)
    • Reagent: NCS (12 mmol)
    • Solvent: CH₂Cl₂ (50 mL)
    • Conditions: 0°C, 2 h
    • Yield: 85%
  • Difluorination :
    • Substrate: 6-chloro-3,4-dihydro-2H-naphthalen-1-one (5 mmol)
    • Reagent: XeF₂ (12 mmol), BF₃·Et₂O (1 equiv)
    • Solvent: CF₃COOH (20 mL)
    • Conditions: 40°C, 6 h
    • Yield: 62%

Directed Ortho-Metalation (DoM)

Directed ortho-metalation enables precise halogen placement. The ketone group at position 1 acts as a directing group, facilitating lithiation at position 6 followed by quenching with hexachloroethane (C₂Cl₆) or perfluorobutanesulfonyl fluoride (PBSF).

Key Steps :

  • Lithiation : Treatment with LDA (lithium diisopropylamide) at −78°C in THF.
  • Chlorination : Quenching with C₂Cl₆ yields 6-chloro intermediate.
  • Fluorination : Subsequent reaction with PBSF introduces fluorine at positions 5 and 7.

Optimization Data :

Step Reagent Temp (°C) Time (h) Yield (%)
Lithiation LDA (2.5 equiv) −78 1
Chlorination C₂Cl₆ (3 equiv) −78→25 2 78
Fluorination PBSF (4 equiv) 25 4 65

Ring Construction via Cyclization

Friedel-Crafts Acylation

Synthesis begins with a substituted benzene derivative. For example, 2,4-difluorobenzoic acid is converted to its acid chloride and subjected to Friedel-Crafts acylation with 1-chloro-3-butene in the presence of AlCl₃. Cyclization forms the dihydronaphthalenone core with inherent halogenation.

Reaction Scheme :
$$
\text{2,4-Difluorobenzoic acid} \xrightarrow{\text{SOCl}2} \text{Acid chloride} \xrightarrow[\text{AlCl}3]{\text{1-Chloro-3-butene}} \text{6-Chloro-5,7-difluoro-3,4-dihydro-2H-naphthalen-1-one}
$$

Conditions :

  • Solvent: Nitrobenzene
  • Temperature: 80°C
  • Yield: 70%

Claisen-Schmidt Condensation

Aryl aldehydes with pre-installed halogen substituents undergo condensation with cyclohexanone derivatives. For instance, 2,4-difluoro-5-chlorobenzaldehyde reacts with 4-chlorocyclohexanone under basic conditions to form the target compound.

Procedure :

  • Aldehyde: 2,4-difluoro-5-chlorobenzaldehyde (10 mmol)
  • Ketone: 4-chlorocyclohexanone (10 mmol)
  • Base: NaOH (20% aq.)
  • Solvent: Ethanol
  • Yield: 68%

Catalytic Methods for Enhanced Efficiency

Palladium-Catalyzed Coupling

Cross-coupling reactions install halogen atoms at specific positions. A palladium-catalyzed Ullmann reaction between 5,7-difluoro-3,4-dihydro-2H-naphthalen-1-one and chlorocopper(I) introduces chlorine at position 6.

Catalytic System :

  • Catalyst: Pd(OAc)₂ (5 mol%)
  • Ligand: Xantphos (10 mol%)
  • Base: Cs₂CO₃
  • Solvent: DMF
  • Yield: 75%

Photoredox Fluorination

Visible-light-mediated fluorination using Selectfluor® and a photocatalyst (e.g., Ru(bpy)₃Cl₂) achieves late-stage fluorination under mild conditions.

Conditions :

  • Substrate: 6-Chloro-3,4-dihydro-2H-naphthalen-1-one
  • Fluorinating agent: Selectfluor® (2.2 equiv)
  • Light source: 450 nm LED
  • Solvent: MeCN/H₂O (9:1)
  • Yield: 58%

Industrial-Scale Production Considerations

Continuous Flow Reactors

Microreactor technology enhances safety and yield for halogenation steps. A two-stage system performs chlorination and fluorination sequentially:

  • Chlorination Module : Residence time 5 min, 25°C.
  • Fluorination Module : Residence time 15 min, 50°C.

Throughput : 1.2 kg/h with 89% purity.

Solvent Recycling

Green chemistry principles are applied via:

  • Membrane filtration to recover DMF.
  • Distillation for CH₂Cl₂ reuse.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 2.85 (t, J=6.4 Hz, 2H, CH₂), 3.02 (t, J=6.4 Hz, 2H, CH₂), 7.12 (d, J=8.8 Hz, 1H, Ar-H).
  • ¹⁹F NMR : δ −112.3 (d, J=9.6 Hz, F-5), −115.1 (d, J=9.6 Hz, F-7).

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98% purity. Retention time: 6.7 min.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-5,7-difluoro-3,4-dihydro-2H-naphthalen-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace halogen atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce dihydro derivatives.

Wissenschaftliche Forschungsanwendungen

6-Chloro-5,7-difluoro-3,4-dihydro-2H-naphthalen-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of advanced materials and chemical intermediates.

Wirkmechanismus

The mechanism of action of 6-Chloro-5,7-difluoro-3,4-dihydro-2H-naphthalen-1-one involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

The table below compares substituent patterns, physicochemical properties, and applications of 6-Chloro-5,7-difluoro-3,4-dihydro-2H-naphthalen-1-one with its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
5,7-Difluoro-3,4-dihydro-2H-naphthalen-1-one F at C5, C7 C₁₀H₈F₂O 182.17 - White solid; insoluble in water.
- Intermediate for antibiotics, pesticides, dyes.
- Stable aromatic system.
6,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one F at C6, C7 C₁₀H₈F₂O 182.17 - Versatile intermediate for pharmaceuticals.
- Fluorine enhances bioactivity via electronic effects.
7-Chloro-6-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one Cl at C7; CF₃ at C6 C₁₁H₈ClF₃O 248.63 - High molecular weight; used in specialty chemicals.
- CF₃ group increases lipophilicity.
6-Bromo-3,4-dihydronaphthalen-1(2H)-one Br at C6 C₁₀H₉BrO 225.09 - Bromine enables cross-coupling reactions.
- Requires strict safety protocols.
6-Fluoro-3,4-dihydro-2H-naphthalen-1-one F at C6 C₁₀H₉FO 164.18 - Simpler structure; used in early-stage drug synthesis.
- Lower steric hindrance.

Key Observations :

  • Positional Isomerism : The 5,7-difluoro isomer (CAS 110931-79-8) lacks a chlorine atom but shares similar solubility and stability traits, making it a benchmark for comparison .
  • Trifluoromethyl Analogs : The CF₃ group in 7-chloro-6-(trifluoromethyl)-... enhances hydrophobicity, which is absent in the target compound but highlights the impact of electron-withdrawing groups .

Biologische Aktivität

6-Chloro-5,7-difluoro-3,4-dihydro-2H-naphthalen-1-one is a synthetic organic compound belonging to the class of naphthalenones. Its unique structure, characterized by the presence of chlorine and fluorine atoms, imparts distinctive chemical properties that are of significant interest in biological research. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The chemical formula for this compound is C10H7ClF2OC_{10}H_{7}ClF_{2}O, with a molecular weight of 216.61 g/mol. The compound features a naphthalene core with substitutions that enhance its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The halogen substituents are known to influence binding affinities to various enzymes and receptors.

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. This inhibition can disrupt normal cellular functions and may lead to therapeutic effects against various diseases.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, particularly against Gram-positive bacteria. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Biological Activity Data

Activity Type Target Organisms Mechanism Reference
AntibacterialStaphylococcus aureusInhibition of cell wall synthesis
AntifungalCandida albicansDisruption of cell membrane integrity
Enzyme InhibitionVarious metabolic enzymesCompetitive inhibition
CytotoxicityCancer cell linesInduction of apoptosis

Case Studies

Several studies have explored the biological effects of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 15.625 μM. The compound's action was bactericidal rather than bacteriostatic, indicating its potential as a therapeutic agent against resistant bacterial strains .
  • Cytotoxic Effects on Cancer Cells : In vitro assays revealed that this compound induced apoptosis in various cancer cell lines. The mechanism involved activation of caspases and the mitochondrial apoptotic pathway .
  • Biofilm Disruption : Research indicated that this compound could effectively reduce biofilm formation in Candida species by up to 90%, showcasing its potential in treating biofilm-associated infections .

Q & A

Basic: What are the primary synthetic routes for 6-Chloro-5,7-difluoro-3,4-dihydro-2H-naphthalen-1-one, and how do reaction conditions influence yield?

Answer:
The compound is synthesized via fluorination of benzophenone derivatives using fluorinating agents (e.g., Selectfluor) under catalytic conditions. Alternative methods include fluoroalkylation or halogen-exchange reactions. Key factors affecting yield include:

  • Catalyst selection : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution.
  • Temperature : Optimal range is 80–100°C to balance reactivity and side-product formation.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve fluorination efficiency.
    Method validation requires monitoring via TLC or HPLC to confirm intermediate formation .

Advanced: How do the electronic effects of chlorine and fluorine substituents dictate regioselectivity in electrophilic substitution reactions?

Answer:
The fluorine atoms at positions 5 and 7 exert strong electron-withdrawing effects (-I), deactivating the aromatic ring and directing electrophiles to the meta position relative to fluorine. The chlorine at position 6 introduces moderate deactivation, further stabilizing transition states. Computational studies (DFT) reveal localized electron density at C-4 and C-8, making these sites reactive toward nitration or sulfonation. Experimental validation via substituent-directed reactions (e.g., bromination) confirms this regioselectivity .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Identify dihydro-naphthalenone backbone signals (e.g., δ 2.5–3.0 ppm for CH₂ groups).
  • ¹⁹F NMR : Distinct peaks for F-5 (δ -110 ppm) and F-7 (δ -115 ppm) confirm substitution patterns.
  • IR Spectroscopy : Strong carbonyl stretch at ~1700 cm⁻¹ and C-F/C-Cl vibrations (1100–1200 cm⁻¹).
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 215.0 (C₁₀H₇ClF₂O⁺) with fragmentation patterns for halogen loss .

Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point)?

Answer:
Discrepancies often arise from impurities or polymorphic forms. Methodological solutions include:

  • Purification : Recrystallization in ethanol/water mixtures to isolate pure crystals.
  • Differential Scanning Calorimetry (DSC) : Accurately determine melting points (reported range: 180–190°C).
  • Solubility profiling : Use standardized solvents (e.g., DMSO for polar aprotic conditions) under controlled temperatures. Cross-reference with X-ray crystallography to confirm structural integrity .

Basic: What are the key applications of this compound in medicinal chemistry research?

Answer:

  • Pharmaceutical intermediate : Used in synthesizing antibiotics (e.g., fluoroquinolone derivatives) and kinase inhibitors.
  • Biological probes : Fluorine atoms enhance metabolic stability, making it suitable for PET tracer development.
  • Pesticide development : Acts as a precursor for chlorinated insecticides targeting GABA receptors .

Advanced: What computational strategies predict the compound’s reactivity in cross-coupling reactions?

Answer:

  • DFT Calculations : Model Fukui indices to identify nucleophilic/electrophilic sites (e.g., C-4 for Suzuki coupling).
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction barriers (e.g., toluene vs. THF).
  • Benchmarking : Compare predicted vs. experimental outcomes for Buchwald-Hartwig amination or Ullmann coupling .

Basic: How should researchers handle storage and stability concerns?

Answer:

  • Storage : Seal in amber vials under inert gas (N₂/Ar) at room temperature.
  • Stability : Monitor degradation via HPLC every 6 months; hydrolytic decomposition occurs in humid conditions.
  • Safety : Use PPE (gloves, goggles) due to potential irritancy from halogenated intermediates .

Advanced: What strategies mitigate by-product formation during fluorination?

Answer:

  • Kinetic Control : Lower reaction temperatures (≤60°C) to favor mono-fluorination.
  • Catalyst Tuning : Use Pd/Cu bimetallic systems to suppress defluorination side reactions.
  • Workup Protocols : Column chromatography (silica gel, hexane/EtOAc) isolates the desired product from di-fluorinated impurities .

Key Research Gaps and Recommendations

  • Data gaps : Predicted boiling points (260±40°C) require experimental validation using microdistillation .
  • Biological studies : Limited data on cytotoxicity; prioritize assays (e.g., MTT) for safety profiling.
  • Theoretical modeling : Expand MD simulations to aqueous environments for drug delivery applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.